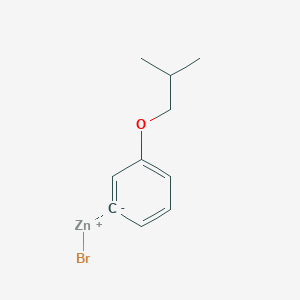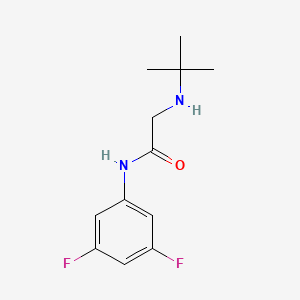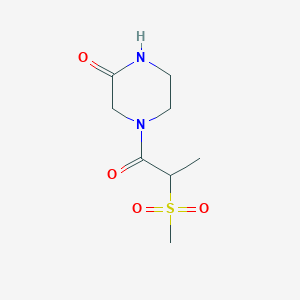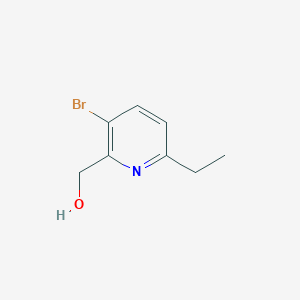![molecular formula C34H26O2 B14891981 (1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) is a chiral compound that features a binaphthalene core with two phenylmethanol groups attached at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which can be achieved through the coupling of naphthalene derivatives.
Functionalization: The binaphthalene core is then functionalized at the 2,2’ positions with phenylmethanol groups. This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,1’R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
科学的研究の応用
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and molecular interactions.
Industry: Used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
作用機序
The mechanism of action of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) involves its ability to act as a chiral ligand, influencing the stereochemistry of chemical reactions. The binaphthalene core provides a rigid, chiral environment that can interact with substrates and catalysts, promoting enantioselective transformations. The phenylmethanol groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s ability to induce chirality in reactions.
類似化合物との比較
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1S,1’S)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(4-methylphenylmethanol)
Comparison:
- Structural Differences: The primary difference lies in the configuration of the chiral centers and the substituents on the phenylmethanol groups.
- Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can be used as chiral ligands, their specific applications may vary based on their structural properties and reactivity.
特性
分子式 |
C34H26O2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
(R)-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H/t33-,34-/m1/s1 |
InChIキー |
XGTFPAXGDBULHH-KKLWWLSJSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[C@@H](C6=CC=CC=C6)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)



![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)


![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
